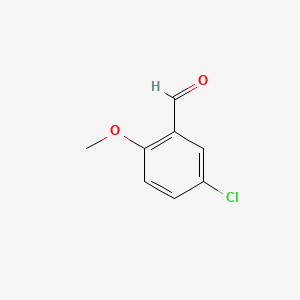

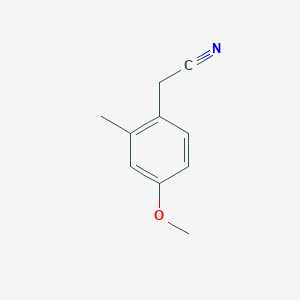

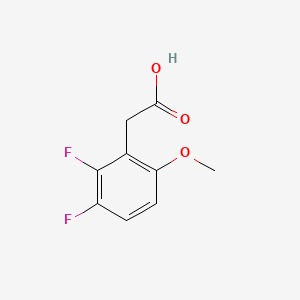

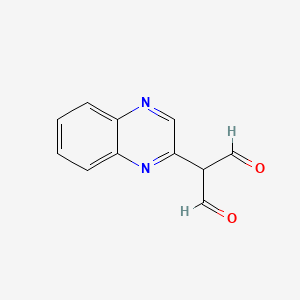

4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-amine

Descripción general

Descripción

The compound "4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-amine" is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within the ring structure. Thiazole derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry. Although the specific compound is not directly studied in the provided papers, the papers do discuss related thiazole derivatives and their synthesis, molecular structures, and potential biological activities, which can provide a general context for understanding the compound of interest.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the formation of the thiazole ring followed by various functionalization reactions. For example, the synthesis of a related compound, "4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine," was achieved through the reduction of a precursor using sodium borohydride (NaBH4) . This method suggests that similar reductive approaches could potentially be applied to synthesize the compound "4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-amine."

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For instance, the crystal structure of the aforementioned compound was determined to crystallize in the monoclinic system with specific cell parameters . Such structural analyses are crucial for understanding the three-dimensional conformation of the molecules and their potential interactions with biological targets.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, including hydrogen bonding and 1,3-dipolar cycloadditions. The papers describe hydrogen bonding interactions in the crystal structures of thiazole derivatives, which are essential for the stability of the crystal lattice . Additionally, a stereoselective 1,3-dipolar cycloaddition reaction was used to synthesize spirocyclic cycloadducts from a thiazole derivative . These reactions highlight the chemical reactivity of thiazole compounds and their potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents on the thiazole ring can significantly alter these properties. For example, the introduction of bulky groups like tert-butyl can affect the compound's solubility and crystallization behavior . Additionally, the presence of hydrogen bond donors and acceptors, as well as other functional groups, can influence the compound's ability to interact with other molecules, which is particularly relevant in the context of biological activity.

Aplicaciones Científicas De Investigación

Retinoic Acid Receptor α Agonists

- Scientific Field : Medicinal Chemistry .

- Application Summary : Indene derivatives, including those similar to the compound you mentioned, have been designed and synthesized as Retinoic Acid Receptor α (RARα) agonists . These compounds have shown moderate RARα binding activity and potent antiproliferative activity .

- Methods of Application : The compounds were synthesized and their binding activity was evaluated using receptor binding, cell proliferation, and cell differentiation assays .

- Results : One of the compounds, 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid, showed a moderate binding affinity and exhibited a great potential to induce the differentiation of NB4 cells (68.88% at 5 μM) .

Pyrimidine-Containing Compounds

- Scientific Field : Organic Chemistry .

- Application Summary : Compounds containing a pyrimidine ring and an indene ring, similar to the compound you mentioned, have been synthesized . These compounds have potential synthetic and pharmacological interest .

- Methods of Application : The compounds were synthesized through a one-pot reaction between primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid .

- Results : The reaction showed attractive characteristics, such as substrate availability, good yields, existence of numerous hydrogen-bonding possibilities in product, and its mild conditions in ethanol media .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2S/c13-12-14-11(7-15-12)10-5-4-8-2-1-3-9(8)6-10/h4-7H,1-3H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLBANDCGLMTCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)C3=CSC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390319 | |

| Record name | 4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-amine | |

CAS RN |

59543-75-8 | |

| Record name | 4-(2,3-Dihydro-1H-inden-5-yl)-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59543-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.